BenchChemオンラインストアへようこそ!

N-pyridin-4-yl-1H-indazole-6-carboxamide

Kinase Inhibition MAPK Pathway Oncology Research

This unsubstituted N1 indazole-6-carboxamide scaffold is a privileged ATP-competitive kinase inhibitor core optimized for MAPK/ERK pathway research. Its precise 6-carboxamide, N-pyridin-4-yl vector geometry dictates specific kinase interactions, making it a high-risk, high-value alternative to generic substitutions. The free N1 position serves as an ideal starting point for focused library synthesis and SAR campaigns to modulate selectivity and ADME properties, directly avoiding the scientific pitfalls of class-based compound swapping.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B7567736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyridin-4-yl-1H-indazole-6-carboxamide
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2
InChIInChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18)
InChIKeyFIOYINOVNHIBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyridin-4-yl-1H-indazole-6-carboxamide: Indazole Kinase Inhibitor Scaffold for Targeted Lead Optimization


N-Pyridin-4-yl-1H-indazole-6-carboxamide is a synthetic heterocyclic compound that belongs to the indazole carboxamide class, a family widely recognized as ATP-competitive kinase inhibitors [1]. The compound's core structure—a 1H-indazole ring substituted at the 6-position with a carboxamide moiety and an N-linked pyridin-4-yl group—defines a privileged scaffold for kinase active site engagement [2]. This particular compound serves as a minimalist core with an unsubstituted N1 position on the indazole ring, distinguishing it from more heavily elaborated analogs. Its low molecular weight (approximately 238.24 g/mol) and lack of complex substituents make it an optimal starting point for structure-activity relationship (SAR) studies or further derivatization to modulate target selectivity, pharmacokinetic properties, and solubility [1].

The Risk of Substituting N-Pyridin-4-yl-1H-indazole-6-carboxamide with Indazole-Class Alternatives


Substituting N-pyridin-4-yl-1H-indazole-6-carboxamide with a seemingly similar indazole carboxamide derivative carries significant scientific risk due to the exquisitely narrow SAR of kinase inhibitor scaffolds [1]. Even minor structural modifications—such as relocating the pyridinyl group, altering the carboxamide position, or introducing a simple N1-substituent—can completely invert the kinase selectivity profile or abolish activity at the intended target [1]. The unsubstituted N1 position on the indazole ring of this specific compound, combined with the 6-carboxamide and N-pyridin-4-yl substitution, creates a precise vector geometry that dictates specific interactions within the kinase ATP-binding pocket, influencing both potency and off-target binding [2]. Therefore, generic substitution based solely on the 'indazole carboxamide' class name is scientifically invalid for rigorous experimental replication or SAR campaigns.

Quantitative Evidence for the Selection of N-Pyridin-4-yl-1H-indazole-6-carboxamide over Closest Analogs


Comparative Kinase Inhibition Potency: ERK1/2 Activity Relative to N-1 Substituted Analogs

The N-pyridin-4-yl-1H-indazole-6-carboxamide scaffold demonstrates potent inhibition of ERK1 and ERK2 mitogen-activated protein kinases. Comparative data against a close analog, 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide (an N-1 and C-3 substituted derivative), reveals the critical impact of indazole ring substitution on cellular potency. The target compound exhibits sub-nanomolar to low nanomolar biochemical activity against ERK1/2 (IC50 = 1 and 4 nM respectively), whereas the N-1 substituted analog shows significantly weaker cellular activity in A549 lung cancer cells (IC50 = 25.3 nM) [1]. This disparity underscores that the unsubstituted N-1 position and the direct N-pyridin-4-yl linkage in the target compound are essential for maintaining high ERK1/2 affinity, a property that may be severely compromised by seemingly minor N-1 or C-3 modifications [1].

Kinase Inhibition MAPK Pathway Oncology Research

Structural Differentiation via N1-Position: Impact on Selectivity and Synthetic Tractability

N-pyridin-4-yl-1H-indazole-6-carboxamide's defining structural feature is its unsubstituted N1 position on the indazole ring, which directly contrasts with a large majority of biologically active indazole analogs that bear substituents at this site. For instance, potent inhibitors like UNC1999 (EZH1/2) and A-443654 (Akt) feature isopropyl or elaborated N1-substituents crucial for their specific target engagement but which inherently limit their utility as broad chemical probes or synthetic intermediates [1]. The unsubstituted N1 of the target compound offers a unique and synthetically accessible handle for rapid diversification. This allows for modular installation of a vast array of functional groups to explore new chemical space or to 'switch' kinase selectivity profiles in a way that pre-substituted analogs cannot [1]. This feature is critical for generating focused libraries or optimizing ADME properties without altering the core binding motif.

Medicinal Chemistry Selectivity Profiling Lead Optimization

Differentiation from 5-Pyridinyl Isomers: Impact on Haspin Kinase Selectivity

The regioisomeric position of the pyridinyl group on the indazole core is a critical determinant of kinase selectivity. While the target compound features a pyridin-4-yl group at the carboxamide N-position, related scaffolds such as 5-(4-pyridinyl)indazole derivatives (e.g., N1-acylated series) have been optimized for potent and selective inhibition of the atypical kinase Haspin (IC50 values in the low nanomolar range) [1]. The distinct substitution pattern of N-pyridin-4-yl-1H-indazole-6-carboxamide (N-linked pyridinyl at C6) results in a completely different vector for projecting the pyridine ring into the kinase ATP-binding pocket compared to the 5-pyridinyl series, as evidenced by their divergent selectivity profiles—the 5-pyridinyl series is highly selective for Haspin over other mitotic kinases, whereas the 6-carboxamide pyridinyl series is often associated with targets like ERK or Akt [2].

Haspin Kinase Selectivity Chromosomal Instability

Defined Research Applications for N-Pyridin-4-yl-1H-indazole-6-carboxamide


ERK1/2-Focused Cancer Cell Signaling Studies

This compound is suitable for use as a chemical probe or positive control in biochemical and cellular assays designed to interrogate the MAPK/ERK signaling pathway. The reported nanomolar inhibition of ERK1 and ERK2 [1] justifies its use in mechanistic studies of RAS-RAF-MEK-ERK dependent cancers, particularly where selective ERK1/2 blockade is required.

Medicinal Chemistry: Core Scaffold for Focused Kinase Library Synthesis

The unsubstituted N1 position of the indazole ring provides a distinct advantage for synthetic chemistry. It serves as an ideal starting material for creating focused libraries of novel indazole-based kinase inhibitors through N1-functionalization (e.g., alkylation, acylation) [2]. This allows for rapid exploration of SAR around the solvent-exposed region of the kinase ATP-binding pocket without altering the core binding motif defined by the 6-carboxamide and pyridin-4-yl group [1].

Reference Standard in Regioisomeric Selectivity Studies

Due to its defined 6-carboxamide and N-pyridin-4-yl substitution pattern, this compound is valuable as a reference standard in selectivity panels designed to distinguish kinase binding preferences between indazole regioisomers. It can be directly compared with 5-pyridinyl or 4-carboxamide analogs to empirically validate the impact of substitution geometry on target engagement [1] [2].

Preclinical Evaluation of ERK-Dependent Tumor Models

Given the well-documented anti-tumor activity of structurally related indazole-pyridine Akt/ERK inhibitors in vivo [2], this compound may serve as a minimalist core for derivatization aimed at improving pharmacokinetic properties for in vivo efficacy studies in xenograft models of tumors with MAPK pathway activation.

Quote Request

Request a Quote for N-pyridin-4-yl-1H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.